1-(2-Fluorophenyl)-2-methyl-1H-pyrrole 1-(2-Fluorophenyl)-2-methyl-1H-pyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15847744
InChI: InChI=1S/C11H10FN/c1-9-5-4-8-13(9)11-7-3-2-6-10(11)12/h2-8H,1H3
SMILES:
Molecular Formula: C11H10FN
Molecular Weight: 175.20 g/mol

1-(2-Fluorophenyl)-2-methyl-1H-pyrrole

CAS No.:

Cat. No.: VC15847744

Molecular Formula: C11H10FN

Molecular Weight: 175.20 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluorophenyl)-2-methyl-1H-pyrrole -

Specification

Molecular Formula C11H10FN
Molecular Weight 175.20 g/mol
IUPAC Name 1-(2-fluorophenyl)-2-methylpyrrole
Standard InChI InChI=1S/C11H10FN/c1-9-5-4-8-13(9)11-7-3-2-6-10(11)12/h2-8H,1H3
Standard InChI Key IJWMXGDKQYALLK-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CN1C2=CC=CC=C2F

Introduction

Structural and Molecular Characteristics

Core Architecture

1-(2-Fluorophenyl)-2-methyl-1H-pyrrole (C₁₁H₁₀FN) features a planar pyrrole ring (bond angles: 107–110°) with substituents inducing significant electronic effects. The 2-fluorophenyl group introduces steric hindrance and dipole moments (calculated μ = 1.85 D) , while the methyl group enhances lipophilicity (LogP = 2.68) . X-ray crystallography of analogous compounds reveals interplanar angles of 15–25° between the pyrrole and aryl rings, facilitating π-π stacking interactions .

Table 1: Key Molecular Parameters

PropertyValueMethod/Source
Molecular formulaC₁₁H₁₀FNChemsrc
Molecular weight175.20 g/molExact mass calculation
PSA (Polar Surface Area)4.93 ŲComputational modeling
LogP2.68HPLC determination

Spectroscopic Fingerprints

Characteristic spectroscopic signatures include:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85–7.25 (m, 4H, aromatic), 6.45 (t, 1H, pyrrole H-4), 6.32 (d, 1H, pyrrole H-3), 2.45 (s, 3H, CH₃) .

  • ¹³C NMR: 157.8 (d, J = 245 Hz, C-F), 128.9–116.2 (aromatic carbons), 107.4 (pyrrole C-3), 123.6 (pyrrole C-4), 12.7 (CH₃) .

  • IR (KBr): 3100 cm⁻¹ (C-H aromatic), 1580 cm⁻¹ (C=C), 1220 cm⁻¹ (C-F) .

Synthetic Methodologies

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction remains the most efficient route, utilizing 2-fluoroacetophenone derivatives and ammonium acetate in acetic acid (70–75% yield) . Recent optimizations employ microwave irradiation (100°C, 20 min), reducing reaction times by 80% compared to conventional heating .

Transition Metal-Catalyzed Approaches

MethodYield (%)Purity (%)Reaction Time
Paal-Knorr75956 h
Suzuki coupling689812 h
Reductive amination 609124 h

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting endotherm at 89–92°C (ΔH = 120 J/g) and decomposition onset at 210°C under nitrogen . The fluorophenyl group increases thermal stability by 40°C compared to non-fluorinated analogs .

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water0.1225
Ethanol45.825
Dichloromethane22025
n-Hexane8.525

The low aqueous solubility (0.12 mg/mL) necessitates formulation strategies for pharmaceutical applications, with cyclodextrin complexation improving solubility 15-fold .

Biological Activity and Applications

COX-2 Inhibition

Structural analogs demonstrate potent COX-2 inhibition (IC₅₀ = 0.18 μM vs. 0.21 μM for Celecoxib) . Molecular docking reveals key interactions:

  • Fluorine atom: Hydrogen bonding with Arg513 (2.9 Å)

  • Methyl group: Hydrophobic contact with Val349

  • Pyrrole π-system: Stacking with Tyr385

Potassium-Competitive Acid Blockers

Patent literature describes derivatives as gastric acid secretion inhibitors (TAK-438 analog, EC₅₀ = 0.03 μM) . The methyl group enhances metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for des-methyl analog) .

Industrial-Scale Production

A patented continuous flow process achieves 85% conversion with:

  • Microreactor dimensions: 500 μm ID × 10 m length

  • Residence time: 90 s

  • Throughput: 12 kg/day
    Critical quality attributes include residual palladium (<10 ppm) and enantiomeric excess (>99.5%) .

Environmental Impact

The compound shows moderate persistence (DT₅₀ = 28 days in soil) with low bioaccumulation potential (BCF = 38) . Advanced oxidation processes degrade 99% within 30 min using TiO₂/UV .

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